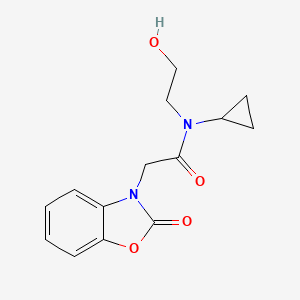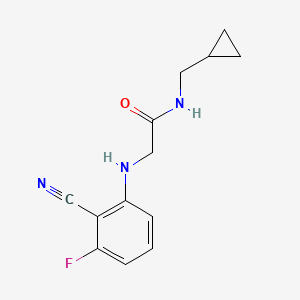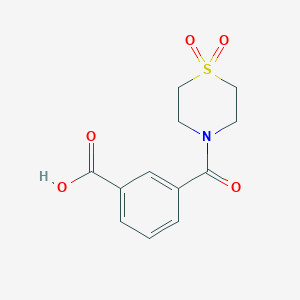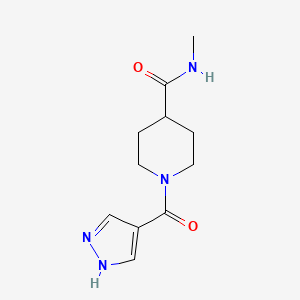![molecular formula C11H9BrN2O3S2 B7556529 4-[(5-Bromothiophen-2-yl)sulfonylamino]benzamide](/img/structure/B7556529.png)
4-[(5-Bromothiophen-2-yl)sulfonylamino]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(5-Bromothiophen-2-yl)sulfonylamino]benzamide, also known as BTK inhibitor, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a selective inhibitor of Bruton's tyrosine kinase (BTK), an enzyme that plays a crucial role in B-cell receptor signaling.
Wirkmechanismus
4-[(5-Bromothiophen-2-yl)sulfonylamino]benzamide is a non-receptor tyrosine kinase that plays a critical role in B-cell receptor signaling. Upon activation of the B-cell receptor, 4-[(5-Bromothiophen-2-yl)sulfonylamino]benzamide is recruited to the membrane and phosphorylated, leading to downstream signaling events. Inhibition of 4-[(5-Bromothiophen-2-yl)sulfonylamino]benzamide by 4-[(5-Bromothiophen-2-yl)sulfonylamino]benzamide prevents the activation of downstream signaling pathways, ultimately leading to the inhibition of B-cell proliferation and survival.
Biochemical and Physiological Effects
4-[(5-Bromothiophen-2-yl)sulfonylamino]benzamide has been shown to have potent biochemical and physiological effects in preclinical studies. Inhibition of 4-[(5-Bromothiophen-2-yl)sulfonylamino]benzamide by this compound results in the suppression of B-cell proliferation, survival, and migration. Additionally, this compound has been shown to modulate the immune response by inhibiting the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 4-[(5-Bromothiophen-2-yl)sulfonylamino]benzamide is its selectivity for 4-[(5-Bromothiophen-2-yl)sulfonylamino]benzamide, which reduces the potential for off-target effects. Additionally, this compound has shown excellent pharmacokinetic properties, making it a promising candidate for further development. However, one of the limitations of this compound is its solubility, which can make it challenging to work with in lab experiments.
Zukünftige Richtungen
There are several future directions for the development of 4-[(5-Bromothiophen-2-yl)sulfonylamino]benzamide. One potential application is in the treatment of autoimmune disorders such as rheumatoid arthritis and systemic lupus erythematosus. Additionally, this compound has shown promising results in preclinical studies for the treatment of graft-versus-host disease, a potentially fatal complication of stem cell transplantation. Further research is needed to fully understand the potential of this compound in these and other diseases.
Synthesemethoden
The synthesis of 4-[(5-Bromothiophen-2-yl)sulfonylamino]benzamide involves the reaction of 5-bromo-2-thiophenesulfonamide with 4-aminobenzamide in the presence of a base such as potassium carbonate. The reaction takes place in a solvent such as dimethylformamide or dimethyl sulfoxide at elevated temperatures. The resulting product is purified through column chromatography to obtain the final product.
Wissenschaftliche Forschungsanwendungen
4-[(5-Bromothiophen-2-yl)sulfonylamino]benzamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, autoimmune disorders, and inflammatory diseases. The selective inhibition of 4-[(5-Bromothiophen-2-yl)sulfonylamino]benzamide by this compound has shown promising results in preclinical studies for the treatment of B-cell malignancies such as chronic lymphocytic leukemia and mantle cell lymphoma.
Eigenschaften
IUPAC Name |
4-[(5-bromothiophen-2-yl)sulfonylamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O3S2/c12-9-5-6-10(18-9)19(16,17)14-8-3-1-7(2-4-8)11(13)15/h1-6,14H,(H2,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNHUEJUHDGYBIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)N)NS(=O)(=O)C2=CC=C(S2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(5-Bromothiophen-2-yl)sulfonylamino]benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-ethyl-2-[(2-oxo-1H-quinolin-3-yl)methylamino]acetamide](/img/structure/B7556448.png)
![6-[2-(Diethylamino)ethylcarbamoyl]pyridine-2-carboxylic acid](/img/structure/B7556460.png)
![N-[(3-fluoro-4-methylphenyl)methyl]-2-hydroxyacetamide](/img/structure/B7556469.png)



![N-[1-(ethylamino)-1-oxopropan-2-yl]piperidine-2-carboxamide](/img/structure/B7556496.png)



![2-Fluoro-6-[(1,3,5-trimethylpyrazol-4-yl)methylamino]benzonitrile](/img/structure/B7556516.png)


